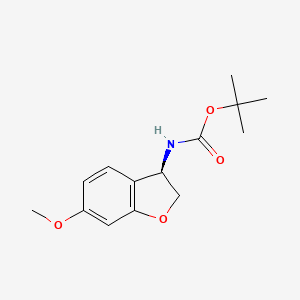
(2S)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-(3-Methoxyphenyl)-2-methylpropan-1-amine, also known as 3-MeO-2'-oxo-PCM or Methoxetamine, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1999 by a team of researchers at the University of Bristol, UK. Methoxetamine has gained popularity in recent years as a recreational drug due to its dissociative and hallucinogenic effects. However,
Mécanisme D'action
Methoxetamine acts as an NMDA receptor antagonist, which means that it blocks the activity of the NMDA receptor in the brain. This leads to a dissociative state, where the user feels detached from their surroundings and experiences hallucinations.
Biochemical and Physiological Effects
Methoxetamine has been shown to affect various neurotransmitters in the brain, including dopamine, serotonin, and glutamate. It has also been shown to increase heart rate and blood pressure, as well as cause respiratory depression at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
Methoxetamine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects can be easily measured using behavioral tests in animals. However, one limitation is that it has a short half-life, which means that its effects may not last long enough for some experiments.
Orientations Futures
There are several potential future directions for research on Methoxetamine. One area of interest is its potential use in treating depression and other mood disorders. Another area of interest is its potential use as a neuroprotective agent in cases of traumatic brain injury or stroke. Additionally, more research is needed to fully understand the long-term effects of Methoxetamine on the brain and body.
Conclusion
In conclusion, Methoxetamine is a dissociative anesthetic drug that has gained popularity as a recreational drug in recent years. However, it also has potential scientific research applications, including as a treatment for depression and as a neuroprotective agent. Further research is needed to fully understand its effects and potential uses.
Méthodes De Synthèse
Methoxetamine can be synthesized in a laboratory setting using various methods. One common method involves the reaction of 3-methoxyphenylacetic acid with thionyl chloride to form 3-methoxyphenylacetyl chloride. This is then reacted with 2-amino-2-methylpropan-1-ol to form Methoxetamine.
Applications De Recherche Scientifique
Methoxetamine has been studied for its potential use in treating various medical conditions. One study found that Methoxetamine may have antidepressant effects, as it increased levels of brain-derived neurotrophic factor (BDNF) in the hippocampus of rats. Another study found that Methoxetamine may have neuroprotective effects, as it reduced brain damage in rats with traumatic brain injury.
Propriétés
IUPAC Name |
(2S)-3-(3-methoxyphenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(8-12)6-10-4-3-5-11(7-10)13-2/h3-5,7,9H,6,8,12H2,1-2H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMHVHCVHTWLEZ-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)OC)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC(=CC=C1)OC)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B2971927.png)

![1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2971932.png)




![4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2971941.png)

![(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B2971946.png)

![1,3-dimethyl-6-(1-pyrrolidinylcarbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2971948.png)